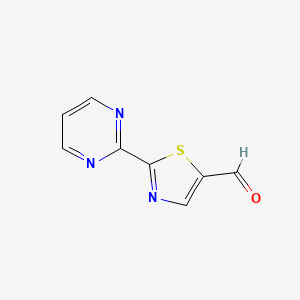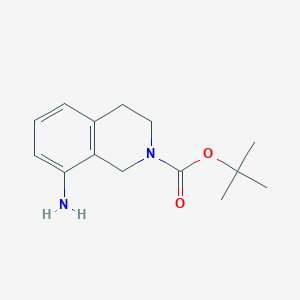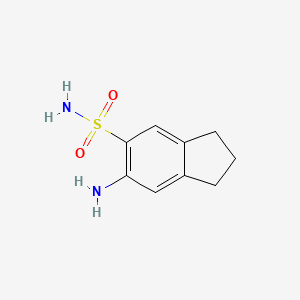
2-(Pirimidin-2-il)-1,3-tiazol-5-carbaldehído
Descripción general
Descripción
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde (PTZC) is an important intermediate in the synthesis of heterocyclic compounds. PTZC is used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds. PTZC has been studied extensively for its potential to act as a therapeutic agent in a variety of conditions.
Aplicaciones Científicas De Investigación
Actividad antifibrótica
Se han investigado compuestos con estructuras similares para sus actividades antifibróticas. Por ejemplo, ciertos derivados de pirimidin-2-il han mostrado resultados prometedores contra la fibrosis, lo que sugiere que 2-(Pirimidin-2-il)-1,3-tiazol-5-carbaldehído podría explorarse potencialmente en esta área .
Síntesis de nuevos derivados
La investigación relacionada indica que los compuestos de pirimidin-2-il se utilizan como materiales de partida para sintetizar nuevos derivados de pirimidina, pirazol y pirano. Esto implica que This compound podría utilizarse en la síntesis de nuevas entidades químicas con posibles propiedades farmacológicas .
Catálisis
Algunos estudios han utilizado compuestos de pirimidin-2-il como materias primas en procesos de catálisis para sintetizar derivados de aminofenil-amida. Esto sugiere una posible aplicación de This compound en la síntesis catalítica .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde, often target protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their ability to inhibit protein kinases . This inhibition can lead to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives often inhibit protein kinases , it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .
Análisis Bioquímico
Biochemical Properties
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with collagen prolyl 4-hydroxylase, an enzyme involved in the synthesis of collagen. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen synthesis . Additionally, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde has been shown to interact with transforming growth factor-beta 1 (TGF-β1), a protein that plays a crucial role in cell growth and differentiation . By inhibiting TGF-β1, this compound can modulate various cellular processes, including fibrosis and inflammation.
Cellular Effects
The effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde on cellular processes are diverse and significant. In hepatic stellate cells, this compound has been observed to reduce collagen deposition, thereby exhibiting anti-fibrotic properties . It also influences cell signaling pathways, particularly those involving TGF-β1, leading to altered gene expression and reduced fibrosis . Furthermore, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde affects cellular metabolism by inhibiting the synthesis of collagen, which is a major component of the extracellular matrix . This inhibition can have downstream effects on cell function and tissue remodeling.
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis and deposition. Additionally, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde interacts with TGF-β1, blocking its signaling pathway and reducing the expression of fibrosis-related genes . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive collagen deposition and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde leads to sustained inhibition of collagen synthesis and reduced fibrosis in vitro
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and altered metabolic function . These findings highlight the importance of determining the optimal dosage
Propiedades
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-6-4-11-8(13-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAJIHOUAWEYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)



![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)



![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)



